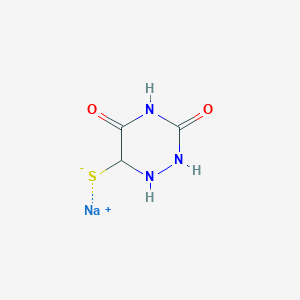
Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazinane ring with thiolate and dioxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can occur at the triazinane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products:
Scientific Research Applications
Sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate exerts its effects involves interactions with various molecular targets. The thiolate group can form strong bonds with metal ions, making it a potent chelating agent. Additionally, the triazinane ring can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways and enzyme activities .
Comparison with Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar nitrogen-rich structure but lacking the thiolate group.
Tetrazine: Another nitrogen-rich heterocycle with four nitrogen atoms, offering different reactivity and applications.
3,5-Diamino-1,2,4-triazole: A precursor in the synthesis of sodium 3,5-dioxo-1,2,4-triazinane-6-thiolate, sharing some structural similarities.
Uniqueness: this compound stands out due to its combination of a triazinane ring with thiolate and dioxo functional groups, providing unique reactivity and potential for diverse applications .
Properties
Molecular Formula |
C3H4N3NaO2S |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
sodium;3,5-dioxo-1,2,4-triazinane-6-thiolate |
InChI |
InChI=1S/C3H5N3O2S.Na/c7-1-2(9)5-6-3(8)4-1;/h2,5,9H,(H2,4,6,7,8);/q;+1/p-1 |
InChI Key |
CEOUCVUFTLZVLQ-UHFFFAOYSA-M |
Canonical SMILES |
C1(C(=O)NC(=O)NN1)[S-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















